Chromatographic Resolution: 19-Epi FK-506 Exhibits Distinct Retention Characteristics Relative to 8-Epitacrolimus in Validated HPLC Methods
19-Epi FK-506 demonstrates baseline chromatographic resolution from the parent compound tacrolimus and from the 8-epitacrolimus impurity under standardized reversed-phase HPLC conditions employed in pharmacopoeial monographs [1]. The stereochemical inversion at C19 versus C8 generates differential hydrophobic surface exposure and polar interactions with octadecylsilane stationary phases, enabling specific separation and quantification. While exact retention time data are method-dependent and proprietary to individual validated procedures, the European Pharmacopoeia monograph for tacrolimus-related substances mandates resolution of not less than 1.5 between 19-Epi FK-506 (Impurity G) and tacrolimus peaks, as well as resolution of not less than 1.0 between Impurity G and Impurity D (8-epitacrolimus) [2].
| Evidence Dimension | Chromatographic Resolution (USP Resolution, Rs) |
|---|---|
| Target Compound Data | ≥1.5 resolution from tacrolimus (pharmacopoeial requirement) |
| Comparator Or Baseline | 8-Epitacrolimus (Tacrolimus EP Impurity D): ≥1.0 resolution from Impurity G required |
| Quantified Difference | Epimer-specific retention behavior enables distinct peak identification and quantification |
| Conditions | Reversed-phase HPLC per European Pharmacopoeia tacrolimus monograph; C18 column; gradient elution with acetonitrile/water/phosphoric acid mobile phase |
Why This Matters
For analytical laboratories performing release testing or stability studies on tacrolimus drug substance and drug product, procurement of the authentic 19-Epi FK-506 reference standard is mandatory to establish system suitability, determine relative retention times, and accurately quantify this specific impurity in accordance with regulatory specifications.
- [1] Council of Europe. European Pharmacopoeia (Ph. Eur.) 11th Edition, Monograph for Tacrolimus Monohydrate, Related Substances Test. Strasbourg, 2023. View Source
- [2] CATO Research Chemicals. Application Note: HPLC Separation of Tacrolimus and Its EP Impurities Including 19-Epi FK-506 (Impurity G) and 8-Epitacrolimus (Impurity D). ISO 17034 Certified Reference Material Documentation. View Source
